(4-丙基苯基)甲磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

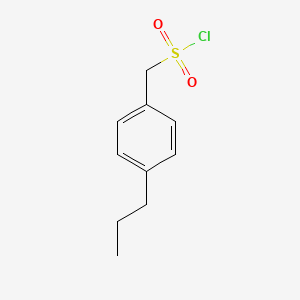

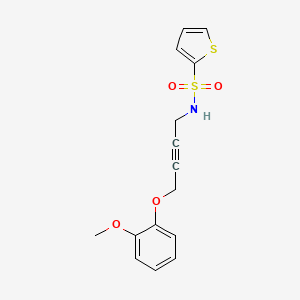

“(4-Propylphenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C10H13ClO2S . It is an organosulfur compound .

Molecular Structure Analysis

The molecular structure of “(4-Propylphenyl)methanesulfonyl chloride” consists of a single carbon atom bound to three hydrogen atoms, and then to a single sulfur atom which is bound to two oxygen atoms. This whole unit is bound to a single chlorine atom .Physical And Chemical Properties Analysis

“(4-Propylphenyl)methanesulfonyl chloride” has an average mass of 232.727 Da . The specific physical and chemical properties of this compound are not detailed in the available resources.科学研究应用

聚合物改性和合成

(4-丙基苯基)甲磺酰氯及其衍生物,如甲磺酰氯,用于聚合物改性和合成。例如,甲磺酰氯加到顺式-1,4-聚丁二烯的双键上,突显了其在区域选择性加成反应中的作用,从而提高了聚合物的稳定性和性能 (Buchan & Cameron, 1978)。

合成化学

在合成化学中,(4-丙基苯基)甲磺酰氯在创建复杂分子中至关重要。例如,它通过环化反应促进了 2,5-二取代 3-(苯磺酰基)吡咯烷的合成,表明其在构建含氮杂环中的用途,具有高收率和优异的立体选择性 (Craig, Jones, & Rowlands, 2000)。

结构和光谱研究

(4-丙基苯基)甲磺酰氯衍生物是结构和光谱研究的主题,提供了对复杂形成和分子相互作用的见解。例如,4-硝基苯基[双(乙基磺酰基)]甲烷与 1,5,7-三氮杂双环[4.4.0]癸-5-烯的 1:1 络合物的研究揭示了详细的氢键模式和在固态和溶液状态下的结构稳定性 (Binkowska et al., 2001)。

分子结构分析

对相关化合物甲烷磺酰氯蒸气的分子结构进行电子衍射研究,提供了分子几何形状和振幅的比较,丰富了我们对磺酰氯化学及其在设计新材料和化学品中的潜在应用的理解 (Hargittai & Hargittai, 1973)。

电化学应用

使用甲磺酰氯-氯化铝离子液体研究钠插入五氧化二钒展示了磺酰氯衍生物在储能技术中的应用。这项工作证明了钠可逆嵌入五氧化二钒薄膜,表明其在电池材料中的潜在用途 (Su, Winnick, & Kohl, 2001)。

安全和危害

The safety data sheet for methanesulfonyl chloride, a related compound, indicates that it is corrosive to metals, toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, may cause respiratory irritation, and is harmful to aquatic life .

作用机制

Target of Action

Methanesulfonyl chloride, a related compound, is known to be a reagent in organic synthesis . It’s plausible that (4-Propylphenyl)methanesulfonyl chloride may have similar targets, acting as a reagent in various chemical reactions.

Mode of Action

(4-Propylphenyl)methanesulfonyl chloride likely interacts with its targets through chemical reactions. As a sulfonyl chloride, it may act as an electrophile, reacting with nucleophiles in organic synthesis . The exact mode of action would depend on the specific reaction conditions and the other reactants present.

Biochemical Pathways

Given its potential role as a reagent in organic synthesis, it may be involved in various synthetic pathways, leading to a wide range of organic compounds .

Result of Action

The molecular and cellular effects of (4-Propylphenyl)methanesulfonyl chloride’s action would likely depend on the specific reactions it’s involved in. As a reagent in organic synthesis, it could contribute to the formation of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of (4-Propylphenyl)methanesulfonyl chloride can be influenced by various environmental factors. These may include the pH, temperature, and the presence of other reactants or catalysts. As with many chemical reactions, these factors can significantly affect the rate and outcome of the reactions that (4-Propylphenyl)methanesulfonyl chloride participates in .

属性

IUPAC Name |

(4-propylphenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-2-3-9-4-6-10(7-5-9)8-14(11,12)13/h4-7H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCXNRPJJNSRRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Propylphenyl)methanesulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2702117.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2702118.png)

![N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2702119.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2702121.png)

![6,7-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2702126.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2702128.png)